molecular formula C19H21NO2 B12866936 tert-Butyl (2-styrylphenyl)carbamate

tert-Butyl (2-styrylphenyl)carbamate

Cat. No.: B12866936
M. Wt: 295.4 g/mol
InChI Key: RQMLVXXQKRBKFA-BUHFOSPRSA-N
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Description

tert-Butyl (2-styrylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. The compound features a tert-butyl group, a styryl group, and a phenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-styrylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-styrylphenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-styrylphenyl)carbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the tert-butyl or styryl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of various substituted carbamates and phenyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-styrylphenyl)carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations.

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-styrylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (2-hydroxyphenyl)carbamate
  • tert-Butyl (2-methylphenyl)carbamate

Comparison:

  • tert-Butyl (2-aminophenyl)carbamate: Similar in structure but contains an amino group instead of a styryl group. It is used in the synthesis of benzimidazoles and other heterocyclic compounds.
  • tert-Butyl (2-hydroxyphenyl)carbamate: Contains a hydroxyl group, making it more reactive in certain chemical reactions. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • tert-Butyl (2-methylphenyl)carbamate: Contains a methyl group, which affects its reactivity and applications. It is used in the production of polymers and specialty chemicals.

Uniqueness: tert-Butyl (2-styrylphenyl)carbamate is unique due to the presence of the styryl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

tert-butyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate

InChI

InChI=1S/C19H21NO2/c1-19(2,3)22-18(21)20-17-12-8-7-11-16(17)14-13-15-9-5-4-6-10-15/h4-14H,1-3H3,(H,20,21)/b14-13+

InChI Key

RQMLVXXQKRBKFA-BUHFOSPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

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